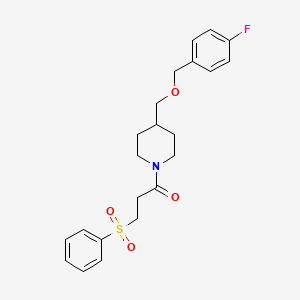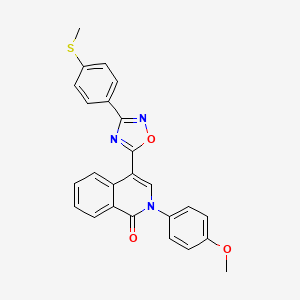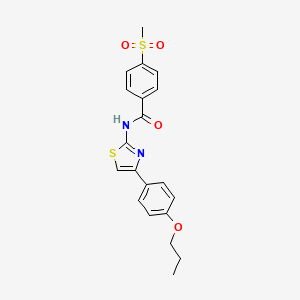![molecular formula C13H11F2N3O B2924338 N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2361638-07-3](/img/structure/B2924338.png)
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a critical role in the regulation of cell growth and proliferation.
Mechanism of Action
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide functions as a potent and selective inhibitor of CK1ε, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1ε has been implicated in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1ε, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway. It also inhibits the phosphorylation of AKT and ERK, which are key signaling pathways involved in cancer cell survival and proliferation. In addition, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of this protein kinase in cancer biology. However, its high potency may also limit its use in certain experimental settings, as it may induce off-target effects or toxicity at higher concentrations. In addition, the synthesis method for N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is complex and may require specialized equipment and expertise.
Future Directions
There are several future directions for the development and application of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another direction is the investigation of its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Finally, the identification of biomarkers that predict response to N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide may enable its use in personalized cancer therapy.
Synthesis Methods
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized using a multi-step process involving the reaction of 2,4-difluoroaniline with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of prop-2-yn-1-amine and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields and purity of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.
Scientific Research Applications
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been demonstrated to be effective against a variety of cancer types, including breast, lung, prostate, and colon cancer. N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs.
properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-3-13(19)17-11-7-16-18(8(11)2)12-5-4-9(14)6-10(12)15/h3-7H,1H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBCVYOPIDFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)


![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)